molecular formula C14H19ClN2 B6184069 (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride CAS No. 2624135-49-3

(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride

Cat. No.: B6184069
CAS No.: 2624135-49-3
M. Wt: 250.8
InChI Key:
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Description

(Cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride typically involves multiple steps, starting with the preparation of the indole core. One common synthetic route includes the following steps:

  • Indole Synthesis: : The indole ring can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Cyclobutylmethyl Group Addition: : The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclobutylmethyl moiety is replaced by the indole nitrogen.

  • Amine Formation: : The amine group is introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

  • Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: : The compound can be reduced to form the corresponding amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the indole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used, with reaction conditions typically involving heat and a suitable solvent.

Major Products Formed

  • Oxidation: : Indole-3-carboxylic acid derivatives.

  • Reduction: : Reduced amine derivatives.

  • Substitution: : Substituted indole derivatives.

Scientific Research Applications

(Cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride: has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: : Investigated for its potential therapeutic effects in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

(Cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride: can be compared with other indole derivatives, such as tryptophan and serotonin . While these compounds share the indole core, they differ in their substituents and functional groups, leading to different biological activities and applications. The uniqueness of This compound

Properties

CAS No.

2624135-49-3

Molecular Formula

C14H19ClN2

Molecular Weight

250.8

Purity

95

Origin of Product

United States

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